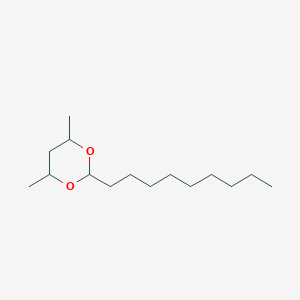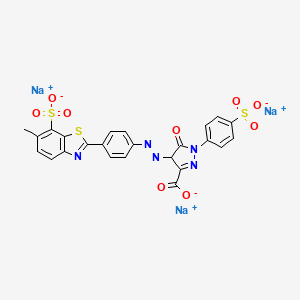
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a 2-phenylethenyl group and four chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride (PCl3) with a 2-phenylethenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
PCl3+C6H5CH=CHX→C6H5CH=CHPCl4
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of chlorine atoms.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
科学研究应用
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to alterations in their structure and function
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Tetraphenylphosphonium chloride: A quaternary phosphonium salt with four phenyl groups.
Uniqueness
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-phenylethenyl group, which confer distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
4895-49-2 |
|---|---|
分子式 |
C8H7Cl4P |
分子量 |
275.9 g/mol |
IUPAC 名称 |
tetrachloro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7Cl4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
SPWVCZHLUXJCHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CP(Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


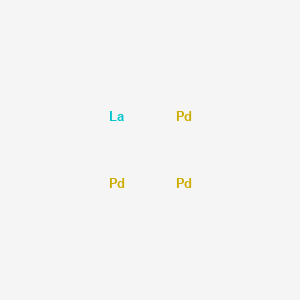
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
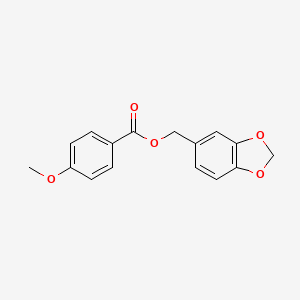
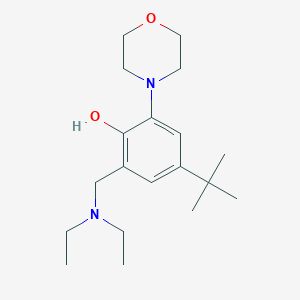
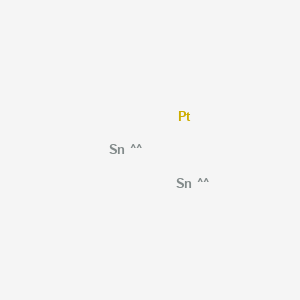
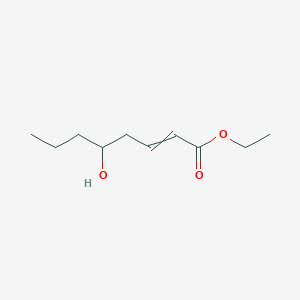
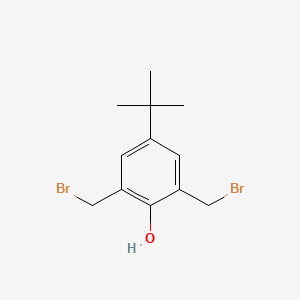
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
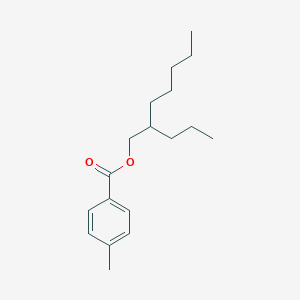
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
